N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Brand Name: Vulcanchem
CAS No.: 1020056-03-4
VCID: VC2645262
InChI: InChI=1S/C19H24N2O2/c1-13(18(22)21-16-9-7-15(20)8-10-16)23-17-11-5-14(6-12-17)19(2,3)4/h5-13H,20H2,1-4H3,(H,21,22)
SMILES: CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide

CAS No.: 1020056-03-4

Cat. No.: VC2645262

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide - 1020056-03-4

Specification

CAS No. 1020056-03-4
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name N-(4-aminophenyl)-2-(4-tert-butylphenoxy)propanamide
Standard InChI InChI=1S/C19H24N2O2/c1-13(18(22)21-16-9-7-15(20)8-10-16)23-17-11-5-14(6-12-17)19(2,3)4/h5-13H,20H2,1-4H3,(H,21,22)
Standard InChI Key SCOZGMCVLCVKBB-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C

Introduction

Chemical Structure and Properties

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is an amide compound characterized by its distinct molecular architecture. The molecule contains an aminophenyl group and a tert-butylphenoxy group attached to a propanamide backbone, creating a complex structure with multiple functional groups that contribute to its chemical versatility and biological activity potential.

Molecular Identification

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1020056-03-4
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
IUPAC NameN-(4-aminophenyl)-2-(4-tert-butylphenoxy)propanamide
InChI KeySCOZGMCVLCVKBB-UHFFFAOYSA-N

This molecular identification provides the fundamental information necessary for understanding the compound's place within chemical classification systems.

Structural Features

The structural composition of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide includes several key features that influence its chemical behavior:

These structural elements contribute to the compound's physical and chemical properties, including its solubility profile, reactivity patterns, and potential interactions with biological systems.

Synthesis and Preparation Methods

The preparation of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide involves specific synthetic routes that have been developed to yield the compound with high purity and efficiency.

Laboratory Synthesis

The primary synthetic route for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide typically involves the reaction of 4-aminophenol with tert-butylphenol in the presence of an appropriate catalyst. This reaction is generally conducted in organic solvents such as dichloromethane or toluene under controlled temperature conditions to optimize yield and product purity.

The reaction typically proceeds through several steps:

  • Activation of the tert-butylphenol

  • Coupling with a propanamide precursor

  • Formation of the desired amide linkage with the aminophenyl component

  • Purification steps to isolate the final product

Reaction parameters including temperature, solvent selection, catalyst type, and reaction duration significantly impact the yield and purity of the final product.

Industrial Production Methods

In large-scale industrial settings, the production of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide employs continuous flow reactors that provide efficient mixing and heat transfer capabilities. This approach allows for better control over reaction conditions and typically results in more consistent product quality. High-throughput screening methodologies are frequently utilized to optimize reaction conditions and maximize yield while maintaining high purity standards.

The industrial production typically involves:

  • Automated feeding of reactants into continuous flow systems

  • Precise temperature and pressure control throughout the reaction process

  • In-line monitoring of reaction progress

  • Continuous product isolation and purification steps

  • Quality control measures to ensure batch consistency

These industrial methods have been developed to address the challenges of scaling up the laboratory synthesis while maintaining efficiency and product quality.

Chemical Reactions and Reactivity

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide demonstrates diverse chemical reactivity due to its multiple functional groups, making it versatile in various chemical transformations.

Types of Reactions

The compound participates in several types of chemical reactions, including:

Oxidation Reactions

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide can undergo oxidation reactions, particularly at the amino group, to form corresponding quinones and related oxidized derivatives. Common oxidizing agents employed in these transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3), with the reaction conditions carefully controlled to target specific functional groups within the molecule.

Substitution Reactions

The amino group in N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide provides a reactive site for nucleophilic substitution reactions. Various reagents including alkyl halides and acyl chlorides can be used to modify this position, generating a range of substituted derivatives with potentially altered biological and chemical properties.

Reaction Products

The chemical reactions of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide generate various products depending on reaction conditions and reagents:

Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, CrO3Quinones and oxidized derivatives
ReductionLiAlH4, NaBH4Amines and reduced derivatives
SubstitutionAlkyl halides, Acyl chloridesSubstituted amides and phenoxy derivatives

The diversity of reaction products highlights the compound's versatility as a chemical building block for the synthesis of more complex structures.

Biological and Medicinal Applications

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide has garnered attention for its potential biological activities and applications in medicinal research.

Pharmacological Properties

The compound has been investigated for multiple pharmacological properties, with particular focus on:

  • Anti-inflammatory activity: The compound's structural features suggest potential for modulating inflammatory pathways, possibly through interaction with specific enzymes involved in the inflammatory cascade.

  • Anticancer potential: Research has explored its potential effects on cancer cell proliferation and viability, with preliminary studies indicating possible mechanisms involving cellular signaling pathways relevant to cancer progression.

  • Enzyme inhibition: The compound may interact with specific enzymes, potentially inhibiting their activity through competitive or non-competitive binding mechanisms.

These properties make N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide a compound of interest for potential therapeutic development, although further research is needed to fully characterize its pharmacological profile and establish structure-activity relationships.

Mechanism of Action

The biological activity of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide is believed to involve its interaction with specific molecular targets within biological systems. The compound can potentially bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, thereby modulating signal transduction pathways and influencing cellular responses.

While the precise mechanisms remain under investigation, structural analysis suggests that both the aminophenyl and tert-butylphenoxy groups may participate in key interactions with biological targets, potentially through hydrogen bonding, hydrophobic interactions, and other non-covalent binding modes similar to those observed in related compounds with established biological activity .

Research Applications

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide serves as a valuable tool in various scientific research domains.

Chemical Research Applications

In chemistry, the compound finds utility as:

  • A building block for the synthesis of more complex organic molecules

  • A model compound for studying reaction mechanisms

  • A precursor for the development of new chemical entities with specific properties

  • A standard for analytical method development

These applications stem from the compound's unique structural features and reactivity profile, making it a useful component in diverse chemical research programs.

Biological Research Tools

In biological research, N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide serves as:

  • A biochemical probe for studying enzyme activities and protein interactions

  • A tool for investigating cellular signaling pathways

  • A reference compound for structure-activity relationship studies

Though structurally distinct, related compounds like N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide have demonstrated activity as TRPV1 antagonists, suggesting that our compound of interest might exhibit similar biological interactions with specific receptors . This comparative insight provides direction for further biological investigations.

Material Science Applications

The compound's structural features also make it potentially valuable in materials science applications:

  • Development of advanced polymers and coatings

  • Creation of functionalized surfaces with specific properties

  • Design of materials with controlled chemical reactivity

The presence of the tert-butyl group enhances lipophilicity, which can improve performance in certain material applications by affecting properties such as solubility, thermal stability, and physical characteristics.

Comparison with Similar Compounds

Understanding N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide in relation to structurally similar compounds provides valuable context for its chemical and biological profile.

Structural Analogs

Several compounds share structural similarities with N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, including:

  • N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide (CAS: 1020055-25-7) - Differs in the positioning of the methyl group and the nature of the butyl substituent.

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide - Contains a methylsulfonylamino group instead of an amino group and has demonstrated activity as a TRPV1 antagonist .

Comparative Analysis

When comparing these compounds, several distinguishing features of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide become apparent:

CompoundStructural DistinctionsFunctional Implications
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamidePrimary amine at para position; tert-butyl group on phenoxy ringBalanced lipophilicity; potential for hydrogen bonding through primary amine
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamideAdditional methyl group; sec-butyl instead of tert-butylModified steric properties; potentially different receptor interactions
N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamideMethylsulfonylamino group; different positioning of tert-butyl groupDemonstrated TRPV1 antagonism; increased polarity at amino position

This comparative analysis highlights the unique positioning of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide within its chemical class and suggests potential directions for structure-activity relationship studies .

Future Research Directions

The current understanding of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide suggests several promising avenues for future research and development.

Chemical Optimization

Future chemical research might focus on:

  • Developing more efficient synthetic routes with improved yields and reduced environmental impact

  • Creating derivative compounds with enhanced properties through targeted structural modifications

  • Exploring green chemistry approaches to the compound's synthesis

  • Investigating novel applications based on its chemical reactivity profile

Such chemical optimization could expand the utility of this compound in various applications while addressing efficiency and sustainability considerations.

Biological Activity Exploration

From a biological perspective, future research directions could include:

  • Comprehensive screening for potential biological activities across multiple therapeutic areas

  • Detailed investigation of structure-activity relationships to identify the pharmacophore

  • Mechanistic studies to elucidate precise modes of action at the molecular and cellular levels

  • Development of targeted derivatives with enhanced biological activities

The structural similarity to compounds with established biological activities, such as TRPV1 antagonists, provides a foundation for these investigations .

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